Cas no 1072094-40-6 (1-4-(morpholin-4-yl)phenylprop-2-en-1-one)

1-4-(モルホリン-4-イル)フェニルプロプ-2-エン-1-オンは、モルホリン基を有する芳香族α,β-不飽和ケトン化合物です。この化合物は、有機合成中間体として高い反応性を示し、特にMichael付加反応や環化反応における優れた求電子性が特徴です。分子内に含まれるモルホリン基は、極性や水溶性の調整に寄与し、医薬品や機能性材料の合成において重要な骨格構築を可能にします。また、共役系を形成する二重結合とカルボニル基は、光反応性や配向性制御にも利用可能です。結晶性が良好で精製が容易な点も、実験室的取扱いの利点となっています。

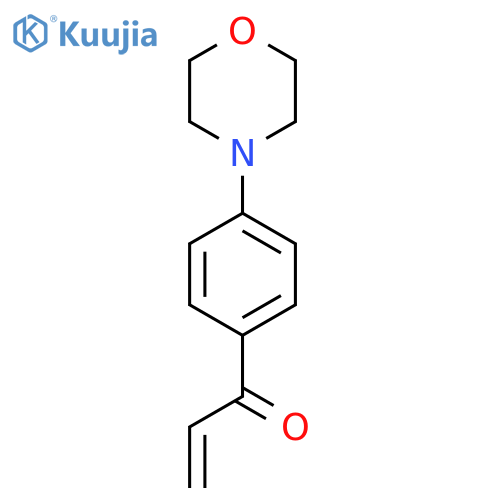

1072094-40-6 structure

商品名:1-4-(morpholin-4-yl)phenylprop-2-en-1-one

1-4-(morpholin-4-yl)phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-4-(morpholin-4-yl)phenylprop-2-en-1-one

- 1072094-40-6

- 1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

- SCHEMBL11951500

- EN300-1871672

-

- インチ: 1S/C13H15NO2/c1-2-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h2-6H,1,7-10H2

- InChIKey: DGWLTBJXEWDFGH-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C2C=CC(C(C=C)=O)=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 217.110278721g/mol

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 29.5Ų

1-4-(morpholin-4-yl)phenylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871672-1.0g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1871672-5g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-2.5g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 2.5g |

$2155.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-0.25g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-5.0g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1871672-1g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-10.0g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1871672-0.1g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-0.5g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 0.5g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1871672-0.05g |

1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |

1072094-40-6 | 0.05g |

$924.0 | 2023-09-18 |

1-4-(morpholin-4-yl)phenylprop-2-en-1-one 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1072094-40-6 (1-4-(morpholin-4-yl)phenylprop-2-en-1-one) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬